molecular formula C17H18N4O2 B11532706 N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11532706
M. Wt: 310.35 g/mol
InChI Key: LMZMQTJXYFTDSX-XDHOZWIPSA-N
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Description

N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a morpholine ring, a phenyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with pyridine-3-carbohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, allowing the formation of the Schiff base through the elimination of water.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which provide better control over reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in anhydrous conditions to prevent hydrolysis.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide); reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology

The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties. It acts by interacting with cellular targets, disrupting essential biological processes in pathogens or cancer cells.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Their ability to inhibit specific enzymes or receptors makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical structure allows for the creation of materials with specific properties, useful in various applications like coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or blocking receptor signaling pathways. This interaction disrupts normal cellular functions, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]thiophene-2-carbohydrazide
  • N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]furan-2-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide exhibits unique properties due to the presence of the pyridine ring. This ring enhances its ability to form stable complexes with metals and increases its biological activity. The morpholine ring also contributes to its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H18N4O2/c22-17(15-2-1-7-18-13-15)20-19-12-14-3-5-16(6-4-14)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b19-12+

InChI Key

LMZMQTJXYFTDSX-XDHOZWIPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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